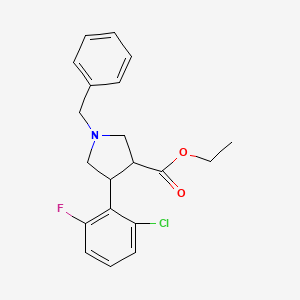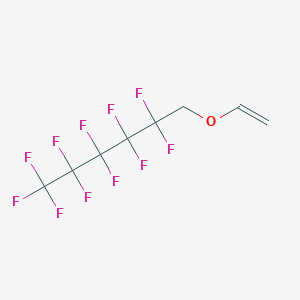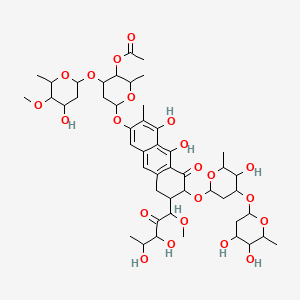
Quinine (Hydrobromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hydrobromure de quinine est une forme saline de la quinine, un alcaloïde dérivé de l’écorce du quinquina. La quinine a une importance historique en tant qu’agent antimalarique et est connue pour son goût amer. L’hydrobromure de quinine est utilisé dans diverses applications médicales, en particulier pour ses propriétés antimalariques .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’hydrobromure de quinine est synthétisé en faisant réagir la quinine avec de l’acide bromhydrique. La réaction implique généralement la dissolution de la quinine dans un solvant approprié, tel que l’éthanol ou l’eau, puis l’ajout d’acide bromhydrique pour former le sel d’hydrobromure. Les conditions de réaction comprennent le maintien d’une température et d’un pH contrôlés pour garantir la formation complète du sel .
Méthodes de Production Industrielle : La production industrielle de l’hydrobromure de quinine implique l’extraction à grande échelle de la quinine à partir de l’écorce de quinquina, suivie de sa conversion en sel d’hydrobromure. Le processus comprend des étapes de purification pour éliminer les impuretés et assurer la haute pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : L’hydrobromure de quinine subit diverses réactions chimiques, notamment :
Oxydation : La quinine peut être oxydée pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir la quinine en dihydroquinine.
Substitution : La quinine peut subir des réactions de substitution, en particulier au niveau de la partie quinoléine.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants.
Principaux Produits Formés :
Oxydation : Dérivés de la quinone.
Réduction : Dihydroquinine.
Substitution : Divers dérivés de la quinoléine substitués.
Applications De Recherche Scientifique
L’hydrobromure de quinine a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme catalyseur chiral dans la synthèse asymétrique.
Biologie : Étudié pour ses effets sur les processus cellulaires et les canaux ioniques.
Médecine : Principalement utilisé comme agent antimalarique, mais également étudié pour son potentiel dans le traitement d’autres maladies telles que la babésiose et les crampes nocturnes des jambes.
Industrie : Utilisé dans la production de tonic et d’autres boissons pour sa saveur amère .
Mécanisme D'action
Le mécanisme d’action de l’hydrobromure de quinine implique son interférence avec la capacité du parasite du paludisme à décomposer et à digérer l’hémoglobine. La quinine s’accumule dans les vacuoles alimentaires du parasite, conduisant à la formation d’agrégats toxiques d’hème qui finissent par tuer le parasite. De plus, la quinine affecte les canaux ioniques et les processus cellulaires, contribuant à ses effets thérapeutiques .
Composés Similaires :
Chloroquine : Un autre médicament antimalarique avec un mécanisme d’action similaire mais une structure chimique différente.
Méfloquine : Un composé apparenté utilisé pour le traitement du paludisme, connu pour sa demi-vie plus longue.
Hydroxychloroquine : Similaire à la chloroquine mais avec des groupes hydroxyle supplémentaires, utilisé à la fois pour le paludisme et les maladies auto-immunes
Unicité de l’Hydrobromure de Quinine : L’hydrobromure de quinine est unique en raison de son importance historique en tant que l’un des premiers agents antimalariques et de son utilisation continue malgré le développement de nouveaux médicaments. Son goût amer distinct et son utilisation dans les boissons le distinguent également des autres composés antimalariques .
Comparaison Avec Des Composés Similaires
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Mefloquine: A related compound used for malaria treatment, known for its longer half-life.
Hydroxychloroquine: Similar to chloroquine but with additional hydroxyl groups, used for both malaria and autoimmune diseases
Uniqueness of Quinine Hydrobromide: Quinine hydrobromide is unique due to its historical significance as one of the first antimalarial agents and its continued use despite the development of newer drugs. Its distinct bitter taste and use in beverages also set it apart from other antimalarial compounds .
Propriétés
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGBIRSORQVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)


![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)




![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
